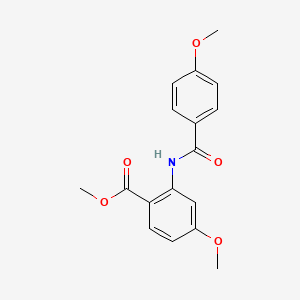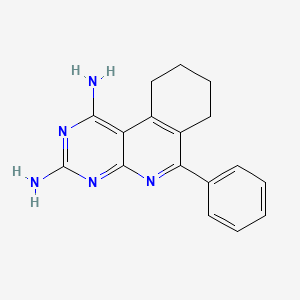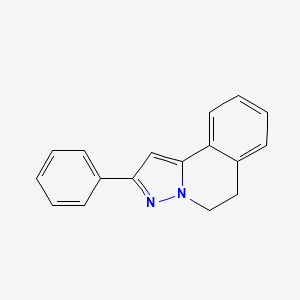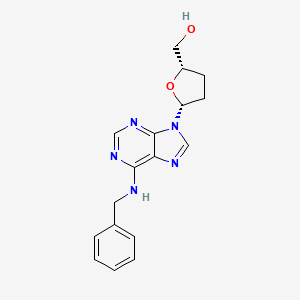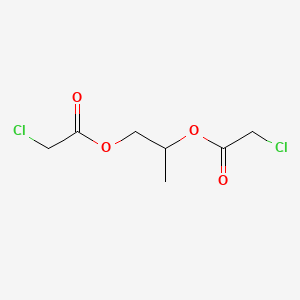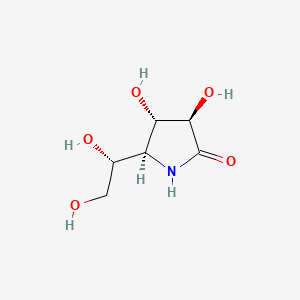
D-Galactonic-1,4-lactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactonic-1,4-lactam: is a lactam derived from D-galactonic acid It is a cyclic compound with a lactone ring structure, which is formed by the intramolecular condensation of D-galactonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Galactonic-1,4-lactam can be synthesized through the oxidation of D-galactose to D-galactonic acid, followed by cyclization to form the lactam. One common method involves the use of dilute acid hydrolysis of marine macroalgae biomass, such as Gelidium amansii, to produce D-galactose, which is then oxidized to D-galactonic acid using Pseudomonas putida . The final step involves the cyclization of D-galactonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microbial strains capable of oxidizing D-galactose to D-galactonic acid. The subsequent cyclization step is achieved through controlled chemical reactions under specific conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Galactonic-1,4-lactam undergoes various chemical reactions, including:
Oxidation: Conversion of D-galactose to D-galactonic acid.
Cyclization: Formation of the lactam ring from D-galactonic acid.
Substitution: Reactions involving the replacement of functional groups within the lactam ring.
Common Reagents and Conditions:
Oxidizing Agents: Pseudomonas putida for selective oxidation of D-galactose.
Acid Catalysts: Dilute hydrochloric acid for hydrolysis of biomass.
Major Products:
D-Galactonic Acid: Intermediate product formed during the oxidation of D-galactose.
This compound: Final product formed through cyclization of D-galactonic acid.
Aplicaciones Científicas De Investigación
D-Galactonic-1,4-lactam has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various cyclic monomers and polymers.
Biology: Studied for its role as a metabolite in human metabolic reactions.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive lactams.
Industry: Utilized in the production of biodegradable polymers and other value-added products.
Mecanismo De Acción
The mechanism of action of D-Galactonic-1,4-lactam involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. This property is particularly useful in the design of drugs targeting bacterial enzymes, such as β-lactamases .
Comparación Con Compuestos Similares
D-Galactono-1,4-lactone: A structural derivative of D-galactonic acid with a similar lactone ring structure.
D-Gluconic Acid δ-lactone: Another lactone derived from D-gluconic acid, used in similar applications.
L-Galactono-1,4-lactone: A stereoisomer of D-Galactonic-1,4-lactam with different biological properties.
Uniqueness: this compound is unique due to its specific stereochemistry and the ability to form stable cyclic structures, which makes it a valuable compound for various synthetic and industrial applications .
Propiedades
Número CAS |
117821-11-1 |
|---|---|
Fórmula molecular |
C6H11NO5 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4-,5+/m0/s1 |
Clave InChI |
ZWFBJVLZKRFADK-NEEWWZBLSA-N |
SMILES isomérico |
C([C@@H]([C@H]1[C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(=O)N1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


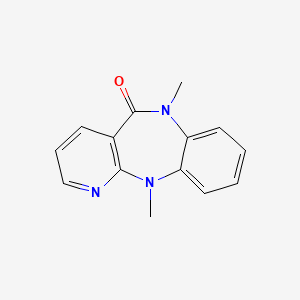

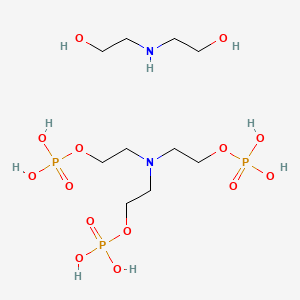
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)
